
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features both boronic ester and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, methylsulfonyl chloride, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction involves the formation of a boronic ester through the reaction of aniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and reaction temperatures.
Analyse Chemischer Reaktionen
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Coupling Reactions: The boronic ester group can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boronic ester and sulfonamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound also contains a boronic ester group but has a phenylsulfanyl group instead of a sulfonamide group.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar boronic ester group and a sulfonamide group, but with different substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a boronic ester group and a fluoropyridine moiety.
Eigenschaften
Molekularformel |
C19H24BNO4S |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
4-methylsulfonyl-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C19H24BNO4S/c1-18(2)19(3,4)25-20(24-18)16-13-15(26(5,22)23)11-12-17(16)21-14-9-7-6-8-10-14/h6-13,21H,1-5H3 |
InChI-Schlüssel |
ICIOVKNKJJYCMC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


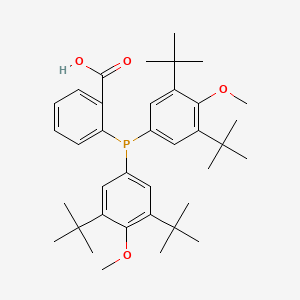
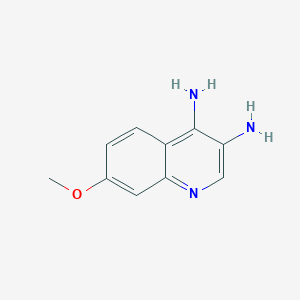
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

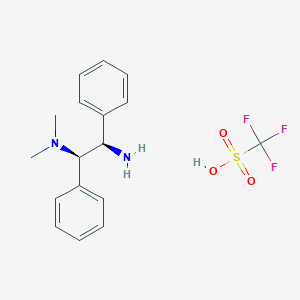
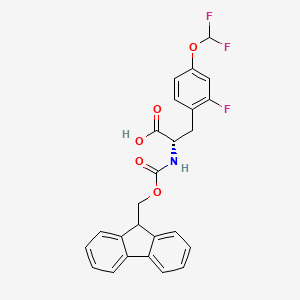
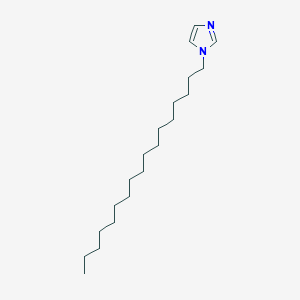
![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)

